molecular formula C13H15N3O4 B8041036 ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate

ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate

Cat. No.: B8041036
M. Wt: 277.28 g/mol
InChI Key: RBIIPHQQODVZHO-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate involves several steps, typically starting with the selection of appropriate raw materials and reagents. The synthetic route may include reactions such as alkylation, halogenation, and cyclization, depending on the desired final structure. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate include those with comparable chemical structures and properties. Examples may include other alkylated derivatives or halogenated compounds .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties, such as its reactivity, stability, and specific interactions with biological targets. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-3-20-13(19)11(9(2)17)8-15-16-12(18)10-4-6-14-7-5-10/h4-8,15H,3H2,1-2H3,(H,16,18)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIIPHQQODVZHO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNNC(=O)C1=CC=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NNC(=O)C1=CC=NC=C1)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.